4-Ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine

Catalog No.
S005577
CAS No.
854847-61-3
M.F
C17H17NO2
M. Wt
267.328
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]ph...

CAS Number

854847-61-3

Product Name

4-Ethyl-5-methyl-5,6-dihydro-[1,3]dioxolo[4,5-j]phenanthridine

IUPAC Name

4-ethyl-5-methyl-6H-[1,3]dioxolo[4,5-j]phenanthridine

Molecular Formula

C17H17NO2

Molecular Weight

267.328

InChI

InChI=1S/C17H17NO2/c1-3-11-5-4-6-13-14-8-16-15(19-10-20-16)7-12(14)9-18(2)17(11)13/h4-8H,3,9-10H2,1-2H3

InChI Key

FAZZYPIBZBGQSH-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)C3=CC4=C(C=C3CN2C)OCO4

Synonyms

4-ethyl-5,6-dihydro-5-methyl-[1,3]-dioxolo[4,5-j] phenanthridine

Description

Wnt signaling proteins are small secreted proteins that are active in embryonic development, tissue homeostasis, and tumorigenesis. HLY78 is a positive modulator of the Wnt/β-catenin pathway, as it augments Wnt-mediated signaling in cells at concentrations of 5 to 20 µM. It has no significant effect alone, and it does not affect LiCl-stimulated β-catenin signaling. A biotinylated form of HLY78 binds Axin at its DIX domain, which is thought to potentiate Axin-LRP6 association. HLY78 activates Wnt signaling in vivo, altering Wnt-dependent gene expression and embryonic development in zebrafish.
Novel activator of the Wnt/β-catenin signaling pathway
HLY78 is a positive modulator of the Wnt/β-catenin pathway, as it augments Wnt-mediated signaling in cells at concentrations of 5 to 20 μM.  It has no significant effect alone, and it does not affect LiCl-stimulated β-catenin signaling. A biotinylated form of HLY78 binds Axin at its DIX domain, which is thought to potentiate Axin-LRP6 association.

Wnt/β-catenin Signaling Pathway Activator

HLY78 is a small molecule identified as an activator of the Wnt/β-catenin signaling pathway, which plays a critical role in embryonic development, stem cell maintenance, and various human diseases [].

Mechanism of Action

HLY78 targets the DIX domain of Axin, a protein that negatively regulates Wnt signaling. By binding to Axin, HLY78 promotes the interaction between Axin and LRP6, another key player in the pathway. This interaction leads to LRP6 phosphorylation and ultimately activates Wnt signaling [].

Potential Therapeutic Applications

Due to its ability to activate the Wnt/β-catenin pathway, HLY78 holds promise for therapeutic applications in conditions where enhanced Wnt signaling is beneficial. This includes:

  • Bone regeneration: Wnt signaling is crucial for bone formation and development. HLY78 may be explored to promote bone healing and regeneration in cases of fractures or osteoporosis [].
  • Stem cell maintenance and differentiation: Wnt signaling plays a vital role in stem cell self-renewal and differentiation. HLY78 could potentially be used to expand stem cells for regenerative medicine applications [].
  • Cancer treatment: Wnt signaling dysregulation is implicated in some cancers. HLY78 might be investigated as a potential therapeutic agent in cancers where activating the pathway could be beneficial [].

XLogP3

3.9

Appearance

A crystalline solid

Dates

Modify: 2023-08-15
1: Venkatadri R, Iyer AKV, Kaushik V, Azad N. A novel resveratrol-salinomycin
combination sensitizes ER-positive breast cancer cells to apoptosis. Pharmacol
Rep. 2017 Aug;69(4):788-797. doi: 10.1016/j.pharep.2017.03.024. Epub 2017 Apr 7.
PubMed PMID: 28605700.


2: Guo X, Zhang L, Fan Y, Zhang D, Qin L, Dong S, Li G. Oxysterol-Binding
Protein-Related Protein 8 Inhibits Gastric Cancer Growth Through Induction of ER
Stress, Inhibition of Wnt Signaling, and Activation of Apoptosis. Oncol Res. 2017
May 24;25(5):799-808. doi: 10.3727/096504016X14783691306605. Epub 2016 Nov 8.
PubMed PMID: 27983927.


3: Yakisich JS, Azad N, Kaushik V, O/'Doherty GA, Iyer AK. Nigericin decreases the
viability of multidrug-resistant cancer cells and lung tumorspheres and
potentiates the effects of cardiac glycosides. Tumour Biol. 2017
Mar;39(3):1010428317694310. doi: 10.1177/1010428317694310. PubMed PMID: 28351327.


4: Chen DZ, Jing CX, Cai JY, Wu JB, Wang S, Yin JL, Li XN, Li L, Hao XJ. Design,
Synthesis, and Structural Optimization of Lycorine-Derived Phenanthridine
Derivatives as Wnt/β-Catenin Signaling Pathway Agonists. J Nat Prod. 2016 Jan
22;79(1):180-8. doi: 10.1021/acs.jnatprod.5b00825. Epub 2015 Dec 29. PubMed PMID:
26714198.


5: Wang S, Yin J, Chen D, Nie F, Song X, Fei C, Miao H, Jing C, Ma W, Wang L, Xie
S, Li C, Zeng R, Pan W, Hao X, Li L. Small-molecule modulation of Wnt signaling
via modulating the Axin-LRP5/6 interaction. Nat Chem Biol. 2013 Sep;9(9):579-85.
doi: 10.1038/nchembio.1309. Epub 2013 Jul 28. PubMed PMID: 23892894.

Explore Compound Types